3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine
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Overview
Description
3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a methyl group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . This compound is of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under specific conditions . For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be applied in the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing various biological processes. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Another compound containing the trifluoromethyl group, used in various chemical applications.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate: A compound with similar structural features, used in organic synthesis.
Uniqueness
3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Biological Activity
3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.
- Molecular Formula: C12H14F3N
- Molecular Weight: 239.24 g/mol
- CAS Number: [not available in the sources]
- IUPAC Name: 3-Methyl-4-(3-trifluoromethylphenyl)piperidine
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a high-throughput screening of chemical libraries against Mycobacterium tuberculosis, this compound was identified as a potential inhibitor, showing promising results in inhibiting bacterial growth with minimal cytotoxicity towards eukaryotic cells .
Table 1: Antimicrobial Activity Against M. tuberculosis
Compound | MIC (µM) | Selectivity Index |
---|---|---|
This compound | 6.9 | High |
Other tested compounds | Varies | Varies |
Anticancer Activity
The compound has also been explored for its anticancer properties. A study on piperidine derivatives indicated that modifications to the piperidine structure can enhance anticancer activity. Specifically, derivatives similar to this compound showed improved cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells .
Table 2: Cytotoxicity in Cancer Cell Lines
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
FaDu | 12 | Bleomycin |
A549 (Lung cancer) | 15 | Doxorubicin |
The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial and cancerous cells. Preliminary studies suggest that the trifluoromethyl group enhances binding affinity to target proteins, potentially influencing enzyme activity and cellular signaling pathways .
Case Studies
- Tuberculosis Drug Discovery : In a comprehensive study aimed at identifying new anti-tubercular agents, this compound was highlighted as a lead compound due to its low minimum inhibitory concentration (MIC) and favorable selectivity profile against M. tuberculosis compared to human cells .
- Cancer Treatment Research : A recent investigation into piperidine derivatives demonstrated that compounds structurally related to this compound exhibited significant apoptosis induction in cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Properties
Molecular Formula |
C13H16F3N |
---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H16F3N/c1-9-8-17-6-5-12(9)10-3-2-4-11(7-10)13(14,15)16/h2-4,7,9,12,17H,5-6,8H2,1H3 |
InChI Key |
CPPLCTCKZFIPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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